molecular formula C12H15ClN2 B8259109 3-(Piperidin-3-yl)benzonitrile hydrochloride

3-(Piperidin-3-yl)benzonitrile hydrochloride

Cat. No.: B8259109
M. Wt: 222.71 g/mol
InChI Key: HJRXNRVRFQALHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)benzonitrile hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Benzonitrile Group: The piperidine ring is then reacted with a benzonitrile derivative. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks the benzonitrile carbon.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.

    Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps, and solvents like ethanol or methanol are commonly employed.

    Purification: The product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to 3-(Piperidin-3-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Piperidin-3-yl)benzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-2-yl)benzonitrile hydrochloride
  • 3-(Piperidin-4-yl)benzonitrile hydrochloride
  • 3-(Piperidin-3-yl)ethoxybenzonitrile hydrochloride

Uniqueness

3-(Piperidin-3-yl)benzonitrile hydrochloride is unique due to the specific positioning of the piperidine ring on the benzonitrile moiety, which can influence its binding affinity and selectivity towards certain biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific fields.

Properties

IUPAC Name

3-piperidin-3-ylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12;/h1,3-4,7,12,14H,2,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRXNRVRFQALHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.